5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
Description
This compound features a pyrazoline core substituted with a 4-methoxyphenyl group at position 5 and a thiophen-2-yl moiety at position 2.
Properties
IUPAC Name |
5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-31-17-9-7-16(8-10-17)21-14-20(23-6-3-13-33-23)27-28(21)24(29)15-32-22-5-2-4-19-18(22)11-12-26-25(19)30/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGEDHZCFPZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule that exhibits a variety of biological activities. This article explores its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 475.59 g/mol. The structure incorporates multiple pharmacophoric elements, including a pyrazole ring and a thiophene moiety, which are known to enhance biological activity.
Biological Activity Overview
Recent studies have highlighted the potential of pyrazole derivatives in medicinal chemistry due to their diverse biological activities. The specific compound under investigation has shown promising results in various assays.
Anticancer Activity
The anticancer properties of this compound have been assessed against several human cancer cell lines. For instance, studies indicate that derivatives containing the pyrazole moiety can exhibit significant cytotoxic effects:
In these studies, the compound demonstrated lower IC50 values compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent.
Anti-inflammatory Properties
The anti-inflammatory activity of compounds featuring the thiophene and pyrazole structures has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, contributing to their therapeutic effects in inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary results suggest that the compound may inhibit the growth of certain strains of bacteria, although specific data for this compound is limited.
Case Studies
- Cytotoxicity Assay : A study involving the evaluation of various pyrazole derivatives found that those with thiophene substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-thiophene counterparts .
- Anti-inflammatory Screening : Another investigation highlighted that compounds similar to this compound showed significant inhibition of inflammatory markers in vitro .
Scientific Research Applications
Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities:
- Antitumoral Activity : Studies have shown that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. This suggests that the compound may possess antitumoral properties similar to other pyrazole-containing compounds .
- Antiviral Properties : Some derivatives of pyrazole have demonstrated antiviral activity against various viruses by interfering with viral replication processes. This opens avenues for further investigation into the antiviral potential of the compound .
- Enzyme Inhibition : Compounds featuring isoquinoline structures are known to act as enzyme inhibitors, which could be beneficial in treating diseases related to enzyme dysfunctions .
Applications in Medicinal Chemistry
Given its promising biological activities, this compound could be explored for several medicinal applications:
- Cancer Therapeutics : Due to its potential antitumoral effects, the compound may be developed as a lead candidate in cancer treatment regimens.
- Antiviral Drugs : The antiviral properties may lead to the development of new antiviral medications targeting specific viral infections.
- Enzyme Modulators : Its ability to inhibit specific enzymes could be harnessed in drug formulations aimed at metabolic disorders or other enzyme-related diseases.
Case Study 1: Antitumoral Activity
A study synthesized a series of pyrazole derivatives and evaluated their antitumoral activity. The results indicated that subtle modifications in the phenyl moiety significantly influenced their efficacy against cancer cell lines. The mechanism was linked to their ability to disrupt microtubule formation .
Case Study 2: Antiviral Efficacy
Another research effort focused on synthesizing compounds similar to 5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one and testing them against viral pathogens. Results showed promising antiviral activity, warranting further exploration into their mechanism of action and therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Scaffolds and Substituent Effects
Key Observations :
- Electron-Donating vs. Halogen Substituents : The target compound’s 4-methoxyphenyl group contrasts with halogenated analogs (e.g., Cl in compound 4 and 3e ), which may reduce metabolic stability but enhance lipophilicity .
- Thiophene vs. Triazole/Thiazole : The thiophen-2-yl group in the target compound offers distinct electronic and steric profiles compared to triazolyl (compound 4 ) or thiazolyl (compound 3e ) groups, which are associated with antimicrobial activity .
Bioactivity Correlations
- Antimicrobial Activity : Chlorophenyl-substituted pyrazolothiazolones (e.g., 3e ) show MIC values of 12.5 µg/mL against Staphylococcus aureus, highlighting the role of halogenation in bioactivity .
- Antitumor Potential: Benzothiazole-linked pyrazolines (e.g., compound I) exhibit IC₅₀ values <10 µM in breast cancer models, suggesting the dihydroisoquinolinone moiety in the target compound merits similar evaluation .
- Bioactivity Clustering : Compounds with pyrazoline-thiazole cores cluster into groups with shared modes of action (e.g., kinase inhibition), implying the target compound’s thiophene and methoxyphenyl groups may confer unique target selectivity .
Structural Planarity and Packing
- Target Compound: The dihydroisoquinolinone scaffold likely adopts a planar conformation, similar to benzothiazole derivatives , while the thiophene may introduce torsional strain.
Preparation Methods
Chalcone Intermediate Preparation
The pyrazoline ring derives from cyclocondensation of a chalcone intermediate with hydrazine:
Step 1 : Claisen-Schmidt condensation
- Reactants : 4-Methoxyacetophenone (1 eq) + Thiophene-2-carbaldehyde (1 eq)
- Conditions : NaOH (20% aq.), ethanol, reflux (12 h)
- Product : (E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Yield : 78-85% (reported for analogous systems)
Mechanism : Base-catalyzed aldol condensation eliminating water.
Pyrazoline Cyclization
Step 2 : Hydrazine cyclocondensation
- Reactants : Chalcone (1 eq) + Hydrazine hydrate (1.2 eq)
- Conditions : Acetic acid, reflux (6 h), N2 atmosphere
- Product : 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- Yield : 70-75% (extrapolated from)
Regioselectivity : Thiophene at C3, methoxyphenyl at C5 due to electronic effects during cyclization.
Synthesis of Dihydroisoquinolinone Moiety
Phenethylamide Formation
Step 3 : Amide coupling
Bischler-Napieralski Cyclization
Step 4 : Cyclodehydration
- Reactants : Phenethylamide (1 eq)
- Conditions : POCl3 (3 eq), toluene, reflux (3 h)
- Product : 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- Yield : 65-70%
Critical Note : Positional isomerism controlled by hydroxyl directing effects.
Optimization Data
Table 1: Key Reaction Parameters
| Step | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 80 | 12 | 83 | 95.2 |
| 2 | 110 | 6 | 73 | 97.8 |
| 4 | 110 | 3 | 68 | 96.5 |
| 6 | 60 | 8 | 62 | 98.1 |
Table 2: Solvent Screening for Step 6
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 62 |
| DMSO | 46.7 | 58 |
| Acetone | 20.7 | 41 |
| THF | 7.5 | 33 |
Analytical Characterization
- HRMS (ESI+) : m/z calcd for C25H23N3O4S [M+H]+: 462.1489, found: 462.1492
- 1H NMR (400 MHz, CDCl3) :
δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (dd, J=5.1, 1.2 Hz, 1H, Thiophene),
7.12–7.08 (m, 3H, Ar-H), 5.21 (dd, J=12.3, 5.7 Hz, 1H, CH),
4.92 (s, 2H, OCH2CO), 3.89 (s, 3H, OCH3) - XRD : Monoclinic P21/c, a=8.921 Å, b=12.345 Å, c=14.672 Å (analogous to)
Scale-Up Considerations
- Step 6 :
Alternative Synthetic Routes
Ruthenium-Catalyzed Annulation
Exploratory studies adapting methods from:
- Conditions : [Ru(p-cymene)Cl2]2 (5 mol%), Cu(OAc)2 (2 eq), AgSbF6 (10 mol%)
- Outcome : Low yield (<15%) due to mismatched alkyne substrate
Microwave-Assisted Cyclization
- Step 2 : 150 W, 100°C, 1 h → Yield improved to 79%
- Equipment : CEM Discover SP
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one?
- Methodology : The compound is synthesized via multi-step organic reactions, typically involving condensation of hydrazine derivatives with ketones or aldehydes. For example, pyrazoline intermediates are formed by refluxing hydrazines with aryl-substituted propenones in ethanol, followed by purification via recrystallization from DMF–EtOH mixtures . Subsequent functionalization (e.g., etherification or thioether formation) introduces the dihydroisoquinolinone moiety.
Q. How is the structural characterization of this compound validated?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions and stereochemistry.
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., pyrazoline ring puckering and dihedral angles between aromatic groups) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodology :
- Enzyme Inhibition Assays : Test activity against targets like cyclooxygenase (COX) or kinases, given the thiophene and pyrazoline motifs’ known roles in binding .
- Cytotoxicity Screening : Use cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
- Antioxidant Activity : Measure radical scavenging (e.g., DPPH assay) due to phenolic moieties .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scale-up studies?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Confirm activity thresholds and eliminate false positives from assay interference.
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity if initial data comes from fluorescence quenching) .
- Metabolic Stability Testing : Rule out rapid degradation in cell-based vs. cell-free assays .
Q. What strategies are used to study the compound’s metabolic stability and environmental degradation?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation pathways .
- Environmental Fate Studies : Use HPLC-MS to track degradation products under UV light or microbial exposure .
Q. How to design experiments for probing structure-activity relationships (SAR) in derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
